(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
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Properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2/c1-5-6-14-23(3)29(26,27)17-12-10-16(11-13-17)20(25)22-21-24(4)19-15(2)8-7-9-18(19)28-21/h7-13H,5-6,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKNUYBOERWXDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound that has garnered attention for its potential biological activities, particularly in modulating immune responses and influencing signaling pathways. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a sulfamoyl group, which is critical for its biological activity, particularly in relation to its interactions with ATP-binding cassette (ABC) transporters and immune modulation.
Biological Activity Overview
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Modulation of Immune Responses :
- The compound has been shown to activate nuclear factor kappa B (NF-κB) signaling pathways. In a study involving human monocytic cell lines (THP-1), this compound demonstrated a sustained activation of NF-κB after stimulation with lipopolysaccharide (LPS), indicating its potential as an immunomodulatory agent .
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Structure-Activity Relationship (SAR) :
- SAR studies have indicated that modifications at specific sites on the compound can enhance its potency. For instance, alterations at the 4-position of the thiazole ring were found to significantly affect NF-κB activation levels. Compounds structurally similar to this compound were screened for their ability to enhance cytokine release in response to TLR-4 agonists, suggesting a pathway for further optimization .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| NF-κB Activation | Sustained activation post LPS stimulation | |
| Cytokine Release | Enhanced in THP-1 cells | |
| ABC Transport Modulation | Potential modulatory effects observed |
Case Studies
-
Immunostimulatory Effects :
A study evaluated the immunostimulatory effects of various sulfamoyl benzamidothiazole compounds, including our target compound. The results indicated that certain analogs significantly enhanced cytokine production in murine dendritic cells when used as co-adjuvants with established TLR-4 agonists . -
In Vivo Studies :
In murine models, compounds similar to this compound were tested for their ability to enhance vaccine efficacy. The results showed increased antigen-specific antibody titers when combined with other adjuvants, highlighting the compound's potential in vaccine formulations .
Scientific Research Applications
Pharmaceutical Applications
a. Anticancer Activity
Recent studies have indicated that compounds containing thiazole moieties exhibit promising anticancer properties. The structure of (Z)-4-(N-butyl-N-methylsulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide suggests potential activity against various cancer cell lines. This compound may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and apoptosis.
b. Antimicrobial Properties
The sulfonamide group present in the compound is known for its antimicrobial activity. Research has shown that similar compounds can effectively inhibit the growth of bacteria and fungi, making this compound a candidate for further investigation as an antimicrobial agent.
Biochemical Applications
a. Enzyme Inhibition
The compound's structural features suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. This inhibition could be leveraged to develop new antibiotic therapies.
b. Modulation of Biological Pathways
Compounds with similar structures have been reported to modulate ATP-binding cassette transporters, which play a vital role in drug transport and resistance mechanisms in cells. Investigating the effects of this compound on these transporters could reveal new insights into drug delivery systems and resistance management.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
